

Isobutyl Cyanoacetate: A Superior Alternative in Alkyl Cyanoacetate Chemistry

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Compound of Interest

Compound Name: *Isobutyl cyanoacetate*

Cat. No.: B082499

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For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to ensuring optimal reaction outcomes and the safety of novel therapeutics. Among the versatile class of alkyl cyanoacetates, **isobutyl cyanoacetate** emerges as a compelling alternative to more commonly used esters like methyl and ethyl cyanoacetate, offering distinct advantages in terms of reaction efficiency, product characteristics, and toxicological profile.

This comparative guide provides an objective analysis of the performance of **isobutyl cyanoacetate** against other alkyl cyanoacetates, supported by experimental data.

Comparative Performance Data

The selection of an appropriate alkyl cyanoacetate can significantly impact reaction yields, purity, and the safety of the final product. The following tables summarize key performance indicators for **isobutyl cyanoacetate** in comparison to other common alkyl cyanoacetates.

Alkyl Cyanoacetate	Typical Synthesis Yield (%)	Purity (%)	Reference
Methyl Cyanoacetate	89.3	>99.5	[1]
Ethyl Cyanoacetate	77-80	97-98	[2]
n-Propyl Cyanoacetate	81.32	-	[3]
Isobutyl Cyanoacetate	86.5	>98.0	[4]
n-Butyl Cyanoacetate	85-95	-	[5]
tert-Butyl Cyanoacetate	90	>99	[6]

Alkyl Cyanoacetate	Acute Oral LD50 (Rat, mg/kg)	Reference
Methyl Cyanoacetate	>2000	[7][8][9]
Ethyl Cyanoacetate	>2000	[10][11]
n-Propyl Cyanoacetate	Not available	
Isobutyl Cyanoacetate	Not available	
n-Butyl Cyanoacetate	4180	[12]
tert-Butyl Cyanoacetate	Moderately toxic after single ingestion	[13]

Alkyl Cyanoacetate	Solubility in Ethanol	Solubility in Acetone	Reference
Methyl Cyanoacetate	Miscible	Miscible	[8]
Ethyl Cyanoacetate	Very Soluble	Very Soluble	[14]
n-Propyl Cyanoacetate	Not available	Not available	
Isobutyl Cyanoacetate	Not available	Not available	
n-Butyl Cyanoacetate	Not available	Not available	

Key Advantages of Isobutyl Cyanoacetate

The available data suggests that **isobutyl cyanoacetate** offers a favorable balance of high synthesis yield and potentially lower toxicity compared to some other alkyl cyanoacetates. The branched isobutyl group can influence the reactivity and physical properties of the molecule, leading to advantages in specific applications. For instance, in the context of cyanoacrylate adhesives, the longer alkyl chain of isobutyl cyanoacrylate has been associated with lower histotoxicity compared to shorter-chain analogues like ethyl cyanoacrylate. This is a critical consideration in the development of medical-grade adhesives and other biocompatible materials.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of isobutyl and ethyl cyanoacetate.

Synthesis of Isobutyl Cyanoacetate

Materials:

- Cyanoacetic acid
- Isobutanol
- Sulfuric acid (catalyst)

- Sodium carbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Organic solvent (e.g., toluene for azeotropic removal of water)

Procedure:

- A mixture of cyanoacetic acid and isobutanol is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus. An organic solvent that forms an azeotrope with water, such as toluene, is added.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
- The reaction is monitored by techniques such as TLC or GC until the consumption of the starting material is complete.
- Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium carbonate solution to neutralize the acidic catalyst.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude **isobutyl cyanoacetate** is purified by vacuum distillation to yield a colorless liquid.

Synthesis of Ethyl Cyanoacetate

Materials:

- Cyanoacetic acid
- Absolute ethanol
- Mixed catalyst (e.g., silicotungstic acid and p-toluenesulfonic acid)
- Benzene (for azeotropic removal of water)

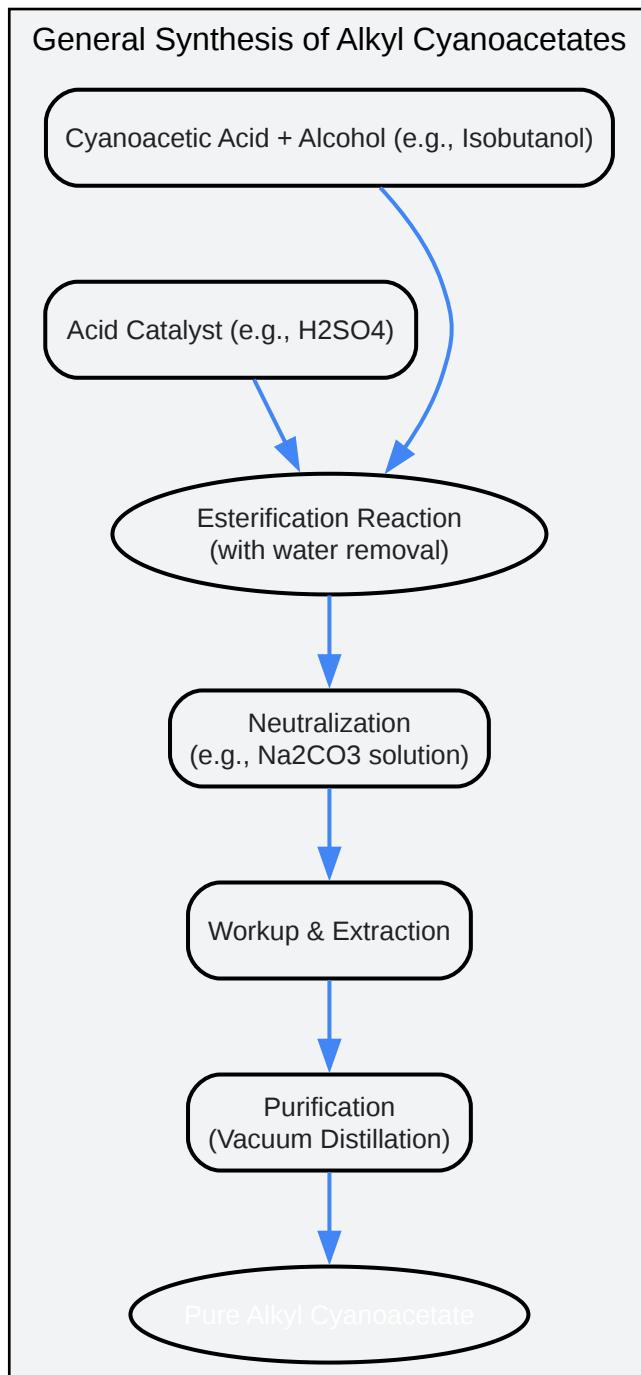
- Sodium carbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Cyanoacetic acid, absolute ethanol, and a water-entraining agent like benzene are added to a reaction flask.
- The mixed catalyst is introduced into the flask.
- The mixture is heated to reflux, and the water formed is removed azeotropically.
- The reaction progress is monitored until completion.
- After cooling, the mixture is neutralized with a sodium carbonate solution.
- The organic layer is separated, washed, and dried.
- The product is purified by vacuum distillation.

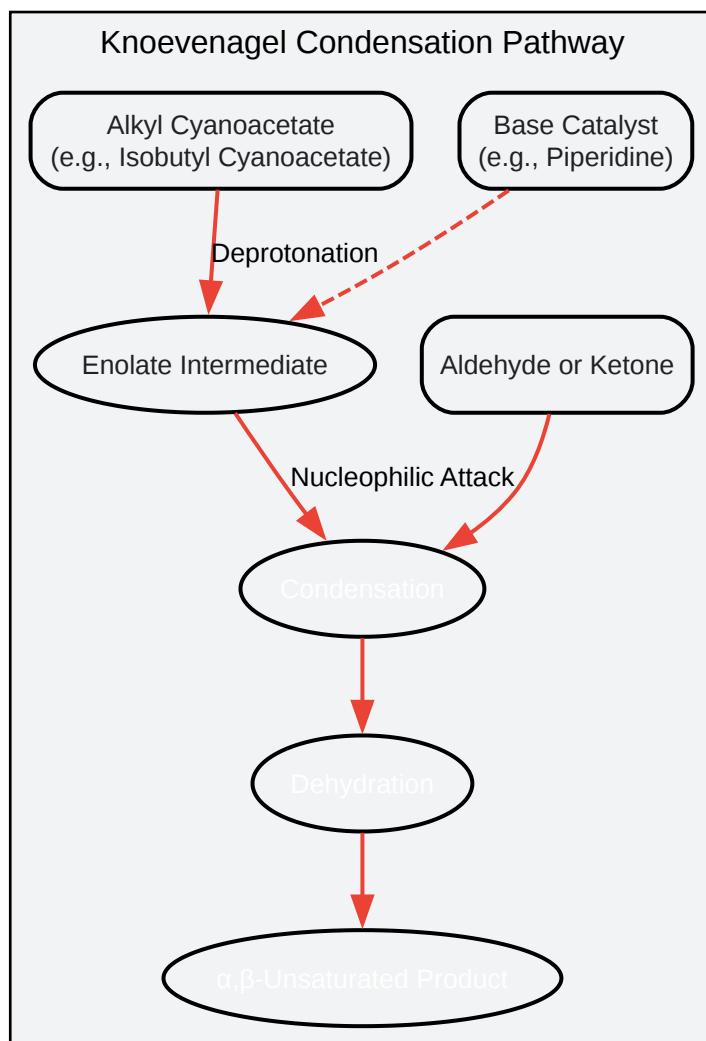
Visualizing Chemical Processes

To further elucidate the chemical processes discussed, the following diagrams, generated using the DOT language, illustrate a general workflow for alkyl cyanoacetate synthesis and a key reaction pathway where these compounds are utilized.



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General workflow for the synthesis of alkyl cyanoacetates.



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Mechanism of the Knoevenagel condensation reaction.

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